![molecular formula C9H9F3O2 B14249670 2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol CAS No. 499202-34-5](/img/structure/B14249670.png)
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol is a compound that contains a trifluoromethyl group attached to a phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of a trifluoromethylated phenol derivative with a methoxyethylating agent under controlled conditions . The reaction requires a high temperature (around 130°C) and an inert atmosphere to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating biological activities . The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1R)-1-Amino-2,2,2-trifluoroethyl]-4-(trifluoromethyl)phenol
- 2-[(1R)-1-Aminoethyl]-4-(trifluoromethoxy)phenol
Uniqueness
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol is unique due to the presence of both a trifluoromethyl group and a methoxyethyl group attached to the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
499202-34-5 |
|---|---|
Molekularformel |
C9H9F3O2 |
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol |
InChI |
InChI=1S/C9H9F3O2/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8,13H,1H3/t8-/m1/s1 |
InChI-Schlüssel |
LNMWWUISUXGSFY-MRVPVSSYSA-N |
Isomerische SMILES |
CO[C@H](C1=CC=CC=C1O)C(F)(F)F |
Kanonische SMILES |
COC(C1=CC=CC=C1O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


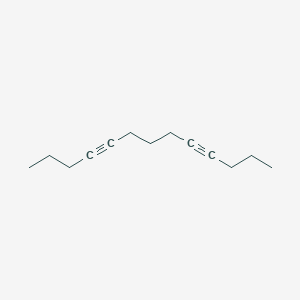
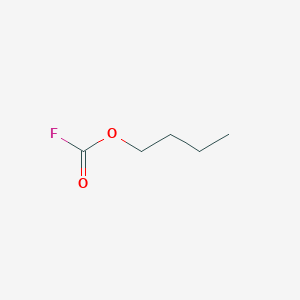
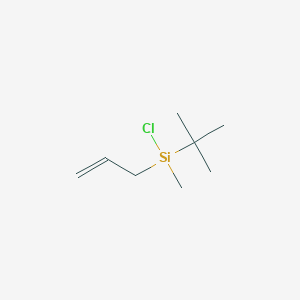
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
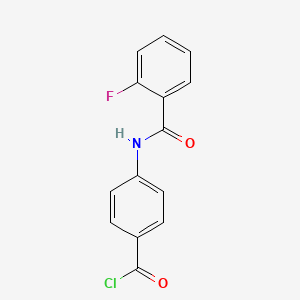
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
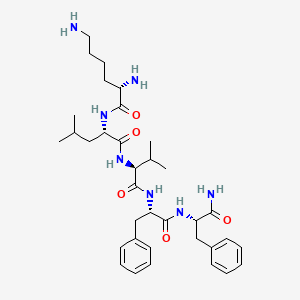
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
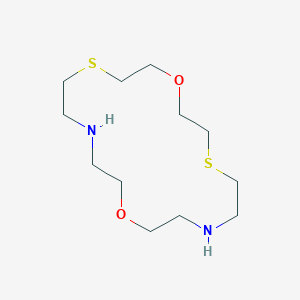
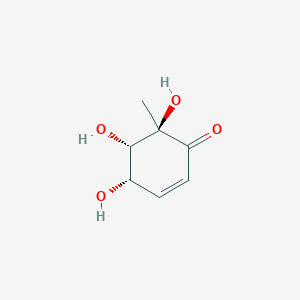

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
![6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14249653.png)
